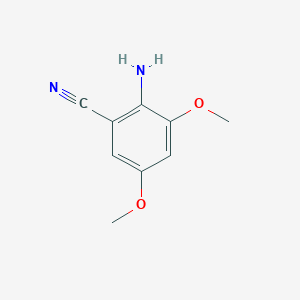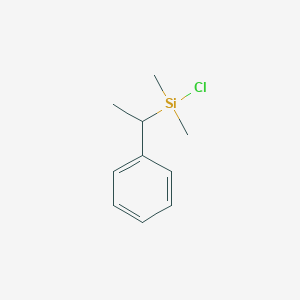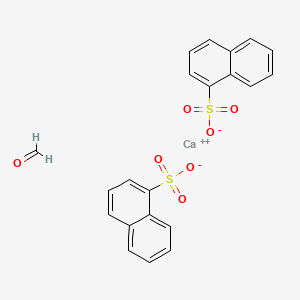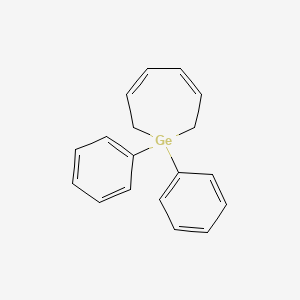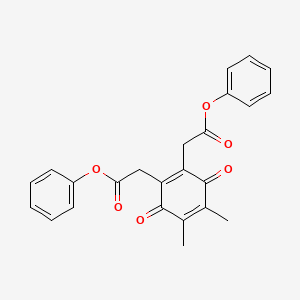
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester is an organic compound with a complex structure It is a derivative of cyclohexadiene, featuring multiple functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester typically involves multiple steps. One common method is the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method helps avoid over-reduction to the fully saturated ring.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar reduction processes with optimized conditions for large-scale synthesis. The use of catalysts and controlled reaction environments would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced further, although care must be taken to avoid over-reduction.
Substitution: Functional groups on the cyclohexadiene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkali metals, liquid ammonia, and alcohols for reduction reactions . Oxidizing agents such as potassium permanganate or chromium trioxide may be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aromatic compounds, while reduction can yield fully saturated cyclohexane derivatives .
Scientific Research Applications
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a hydrogen donor in catalytic hydrogenation reactions, facilitating the reduction of other compounds . Its ability to undergo oxidation and substitution reactions also plays a role in its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene: A simpler derivative with similar reduction and oxidation properties.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another related compound used in the production of pigments.
Uniqueness
1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in scientific research and industrial applications .
Properties
CAS No. |
64236-16-4 |
|---|---|
Molecular Formula |
C24H20O6 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
phenyl 2-[4,5-dimethyl-3,6-dioxo-2-(2-oxo-2-phenoxyethyl)cyclohexa-1,4-dien-1-yl]acetate |
InChI |
InChI=1S/C24H20O6/c1-15-16(2)24(28)20(14-22(26)30-18-11-7-4-8-12-18)19(23(15)27)13-21(25)29-17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3 |
InChI Key |
YTRYZIQEUJQHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)CC(=O)OC2=CC=CC=C2)CC(=O)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



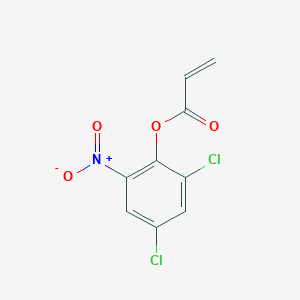
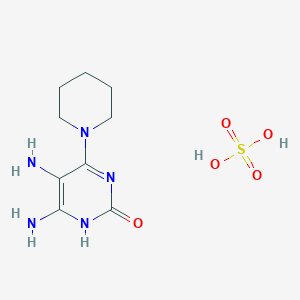
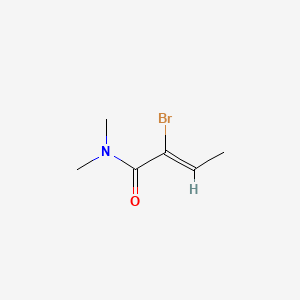
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
-lambda~5~-phosphane](/img/structure/B14498043.png)
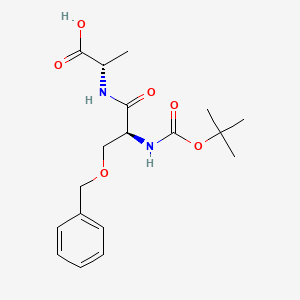
![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
